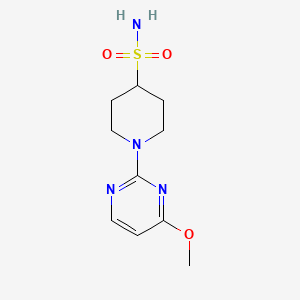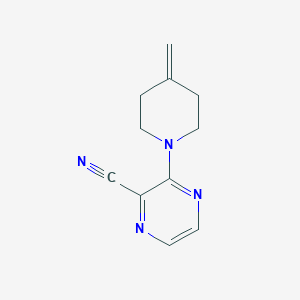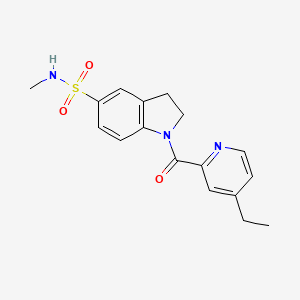![molecular formula C18H17ClN2O3 B7059557 (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7059557.png)
(6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone is a complex organic molecule that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a chromene derivative with a pyrido-oxazine precursor under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process optimization includes controlling temperature, pressure, and reaction time to maximize yield and purity. Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
The compound (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromene compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals for treating various diseases .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene and pyrido-oxazine derivatives, such as:
- (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanol
- (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)acetic acid
Uniqueness
The uniqueness of (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
(6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-11-2-4-15-17(20-11)23-7-6-21(15)18(22)13-8-12-9-14(19)3-5-16(12)24-10-13/h2-5,9,13H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATANFLJLIJLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N(CCO2)C(=O)C3CC4=C(C=CC(=C4)Cl)OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7059492.png)
![5-cyclopropyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7059500.png)

![1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7059521.png)

![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(2-oxopyridin-1-yl)propanamide](/img/structure/B7059530.png)
![4-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7059536.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7059541.png)
![2-[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B7059544.png)
![2-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059545.png)
![1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone](/img/structure/B7059552.png)
![N-(1-methylpyrazol-4-yl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7059563.png)

![2-(2H-indazol-3-yl)-1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)ethanone](/img/structure/B7059571.png)
